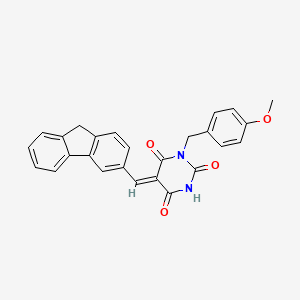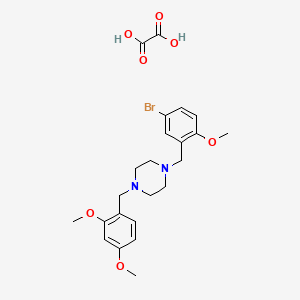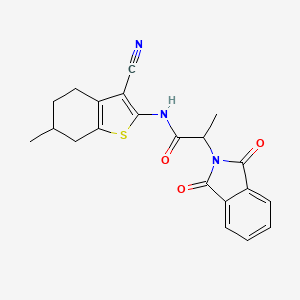![molecular formula C12H16N2O2 B5084001 3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
3-[(2,2-dimethylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a member of the benzamide family and has a molecular formula of C13H17NO2.
作用機序
The mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-[(2,2-dimethylpropanoyl)amino]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to reduce the production of reactive oxygen species, which are implicated in the development of neurodegenerative diseases. Additionally, 3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-[(2,2-dimethylpropanoyl)amino]benzamide in scientific research is its relative ease of synthesis. 3-[(2,2-dimethylpropanoyl)amino]benzamide is also stable under a wide range of conditions, which makes it useful for a variety of experiments. However, one limitation of using 3-[(2,2-dimethylpropanoyl)amino]benzamide is its relatively low solubility in water, which may make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 3-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is the development of 3-[(2,2-dimethylpropanoyl)amino]benzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of 3-[(2,2-dimethylpropanoyl)amino]benzamide in the development of new materials, such as polymers and nanoparticles. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]benzamide and its potential applications in other areas of scientific research.
合成法
3-[(2,2-dimethylpropanoyl)amino]benzamide can be synthesized through a multi-step process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron. The next step involves the acylation of 3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride to form the desired product, 3-[(2,2-dimethylpropanoyl)amino]benzamide.
科学的研究の応用
3-[(2,2-dimethylpropanoyl)amino]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-[(2,2-dimethylpropanoyl)amino]benzamide has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11(16)14-9-6-4-5-8(7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRWLOMOAHWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)